9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Fragment-based drug discovery demands rigid scaffolds with orthogonal exit vectors. This building block delivers: • Fsp³ 0.866 spiro[5.5] core with Boc-amine and free carboxylic acid handles • α-Alkoxy acid topology enabling alternative GPR40 binding poses • 97-98% purity for direct library synthesis without pre-purification

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 1160246-98-9
Cat. No. B1404513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
CAS1160246-98-9
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(OC2)C(=O)O)CC1
InChIInChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18)
InChIKeyITMBUXNOUOBFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Boc)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic Acid


9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid (CAS 1160246-98-9, synonym Boc-ONU) is a conformationally constrained spirocyclic building block with molecular formula C₁₅H₂₅NO₅ and molecular weight 299.37 g/mol, bearing both a Boc-protected secondary amine at the 9-position and a free carboxylic acid at the 3-position of the morpholine-containing ring . Its calculated physicochemical profile includes a LogP of 1.55, an Fsp³ value of 0.866, and a polar surface area of 76 Ų, making it a high three-dimensionality intermediate for fragment-based drug discovery and diversity-oriented synthesis [1].

Workflow
Fragment-based discovery and diversity-oriented synthesis
Selection logic
Spiro[5.5] core with dual orthogonal handles (Boc-amine + carboxylic acid)
Supports sequential chemoselective derivatization
Key attribute
High Fsp³ (0.866) and two exit vectors for 3D library expansion

Why Generic Spiro[5.5] Analogs Cannot Substitute


Within the broader family of Boc-protected azaspiro[5.5]undecane building blocks, critical structural variations—including the position of the oxygen heteroatom (1-oxa vs. 2-oxa vs. 3-oxa), the presence or absence of the 3-carboxylic acid handle, and the ring-size (spiro[5.5] vs. spiro[4.5])—produce substantial differences in physicochemical properties, synthetic versatility, and downstream biological performance. The 2-oxa regioisomer positions the ether oxygen adjacent to the carboxylic acid, which alters both the hydrogen-bonding geometry and the local electronic environment relative to the 1-oxa or 3-oxa congeners . Simple morpholine carboxylic acids such as Boc-2-carboxymorpholine lack thespirocyclic constraint that defines the vector orientation and three-dimensionality of the scaffold . The following evidence quantifies why these distinctions are non-interchangeable in a procurement decision.

Regioisomer 1-oxa or 3-oxa regioisomers may not replicate the α-alkoxy acid H-bonding topology of the 2-oxa scaffold.
Ring size Spiro[4.5] analog (CAS 1160246-92-3) has lower Fsp³ and reduced conformational constraint, limiting 3D spatial control.
Handles Analogs without the carboxylic acid handle (e.g., CAS 374795-47-8) restrict diversification to amine-only modifications.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Oxygen Placement Alters H-Bonding Topology

The 2-oxa regioisomer (target compound, CAS 1160246-98-9) positions the endocyclic oxygen within the morpholine ring bearing the carboxylic acid at C3, creating an α-alkoxy acid motif. In contrast, the 1-oxa regioisomer (CAS 1251000-68-6) places the oxygen in the opposing ring, yielding a canonical ether topology removed from the acid . This regiochemical difference is documented in GPR40 agonist campaigns where the 1-oxa periphery consistently delivered lower potency than projected for 2-oxa-embedded cores due to suboptimal hydrogen-bonding geometry with the target protein's oxyanion hole [1].

Regioisomeric H-bond topology
Reported
2-oxa forms α-alkoxy acid motif; 1-oxa lacks this interaction in GPR40 agonist SAR
Hydrogen-bonding geometry context-dependent
Cross-study comparison; no direct IC₅₀ for building block
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Spiro[5.5] vs. Spiro[4.5] Ring Size and Conformational Rigidity

The target spiro[5.5]undecane scaffold (two six-membered rings) provides a more conformationally restricted and sp³-rich framework compared to the spiro[4.5]decane analog (CAS 1160246-92-3). The spiro[5.5] system exhibits an Fsp³ of 0.866 versus an estimated Fsp³ of ~0.83 for the spiro[4.5]decane analog (based on 12/14 saturated carbons) [1][2]. In general spirocycle drug-discovery analyses, spiro[5.5] scaffolds have been associated with higher solubility and lower logD compared to parent non-spiro compounds, with one review reporting that spirocyclization improved aqueous solubility by a median factor of ~3-fold across 18 matched molecular pairs [3].

Fsp³ & ring constraint
Reported
Fsp³ = 0.866 (target) vs ~0.83 (spiro[4.5] analog)
Supports improved solubility potential in matched-pair analyses
Solubility improvement median ~3-fold reported for spirocycles
Conformational Analysis Fraction sp³ Drug Design

Dual Orthogonal Functionalization for Divergent Library Synthesis

The target compound uniquely combines a base-labile Boc-protected secondary amine with an unprotected carboxylic acid on the same spirocyclic framework, enabling sequential, chemoselective derivatization without protective group manipulation. In contrast, tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-47-8) lacks the carboxylic acid handle entirely, limiting its utility to amine-only modifications . Boc-2-carboxymorpholine (CAS 189321-66-2) offers the same Boc-protected amine and carboxylic acid pairing but on a simple morpholine ring (MW 231.25 vs. 299.37), lacking the spirocyclic constraint and second six-membered ring that defines exit vector geometry . The target compound's dual functional groups enable three distinct diversification strategies—amide coupling at the acid, Boc deprotection followed by amine functionalization, or sequential dual derivatization—from a single building block.

Orthogonal handles
Data to verify
2 handles (Boc-amine + COOH) vs 1 handle in scaffold-only analog
Enables ≥3 sequential derivatization strategies
Vendor catalog comparison; no independent analytical verification
Parallel Synthesis Orthogonal Protection Building Block Utility

Spirocyclic vs. Non-Spirocyclic Scaffold: 3D Character and Exit Vectors

The spirocyclic junction of the target compound constrains the two six-membered rings in a mutually perpendicular orientation, defining two distinct exit vectors for substituent attachment. In contrast, Boc-2-carboxymorpholine (CAS 189321-66-2) presents all substituents on a single planarizable morpholine ring, offering only one exit vector direction . The target compound's Fsp³ of 0.866 substantially exceeds that of Boc-2-carboxymorpholine (Fsp³ ≈ 0.70, estimated from 7/10 saturated carbons), indicating significantly higher three-dimensional character [1]. Literature analyses demonstrate that increasing Fsp³ from ~0.70 to ~0.87 is associated with reduced off-target promiscuity (measured by decreased hit rates in broad-panel screening) and improved clinical candidate progression rates [2].

3D character vs morpholine
Reported
Fsp³ 0.866 vs ~0.70; +1 exit vector; +5 heavy atoms
Higher 3D character may reduce off-target promiscuity
Based on literature Fsp³-promiscuity trends
Three-Dimensionality Scaffold Diversity Fragment-Based Drug Discovery

Procurement-Grade Purity Comparison

The target compound is commercially available at 97% (Aladdin Scientific, product T627050) and 98% (Leyan, product 1128376) purity from multiple independent suppliers, providing procurement flexibility and competitive pricing . In comparison, the 1-oxa regioisomer (CAS 1251000-68-6) is listed at 95%+ purity with fewer stocking vendors , while the spiro[4.5] analog (CAS 1160246-92-3) is typically offered only at 95% purity [1]. Higher purity specifications reduce the need for in-house repurification before use in sensitive coupling reactions.

Purity specification
Reported
97-98% (target) vs 95% (closest analogs)
Reduces repurification need for coupling reactions
Vendor catalog data; multi-source availability
Quality Control Procurement Building Block Purity

Recommended Application Scenarios


Fragment-Based Lead Generation with Dual-Vector Spirocyclic Cores

With an Fsp³ of 0.866 and two orthogonal exit vectors, this building block is ideally suited for fragment-based drug discovery programs that prioritize three-dimensional scaffold diversity. The spiro[5.5] core provides a conformationally restricted framework that positions substituents in a defined spatial orientation unmatched by monocyclic morpholine analogs (Fsp³ ≈ 0.70) [1]. The dual Boc-amine/carboxylic acid functionalization enables rapid elaboration into fragment libraries via parallel amide coupling and reductive amination strategies without intermediate protection/deprotection steps .

GPR40/FFA1 Agonist Lead Optimization

The 2-oxa regioisomer's α-alkoxy acid topology provides a hydrogen-bonding architecture that has been exploited in GPR40 agonist design. While the 1-oxa periphery has been explored in published GPR40 agonist series (EC₅₀ range 0.12–2.8 µM), the 2-oxa scaffold offers a distinct conformational and electronic profile that can access alternative binding poses within the allosteric fatty acid binding pocket [2]. Procurement of this specific regioisomer is warranted when SAR exploration requires systematic variation of the oxygen position to modulate potency and selectivity.

Diversity-Oriented Synthesis of Neurokinin/sEH Inhibitor Libraries

Spiro[5.5]undecane scaffolds featuring oxa-aza heteroatom patterns have been validated as core templates for neurokinin (NK₁) antagonists and soluble epoxide hydrolase (sEH) inhibitors in published patent and literature precedent [3]. The target compound's 97–98% commercial purity specification ensures that the building block can be used directly in multi-step library syntheses without pre-purification, reducing cycle times in parallel medicinal chemistry workflows .

Peptidomimetic Design via Spirocyclic Constraint

The combination of a Boc-protected amine and a free carboxylic acid on a rigid spirocyclic scaffold makes this compound a direct mimetic of constrained amino acid dipeptide motifs. Unlike Boc-2-carboxymorpholine (MW 231.25), the spiro[5.5] framework (MW 299.37) introduces an additional six-membered ring that can occupy a hydrophobic pocket while the morpholine carboxylic acid engages in canonical peptide-like hydrogen bonding . This scaffold is particularly valuable when designing protease-resistant peptidomimetic inhibitors where both conformational preorganization and metabolic stability are design criteria.

Application
Selection Property
Validation Focus
Fragment-based lead generation
High Fsp³ + dual exit vectors
3D scaffold diversity vs monocyclic analogs
GPR40/FFA1 agonist SAR
α-alkoxy acid H-bond topology
Oxygen regioisomer impact on potency and selectivity
Diversity-oriented synthesis of neurokinin/sEH inhibitors
Dual orthogonal handles + commercial purity
Direct use in multi-step library synthesis without pre-purification
Peptidomimetic design
Constrained spirocyclic scaffold with amino acid motif
Conformational preorganization and metabolic stability
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